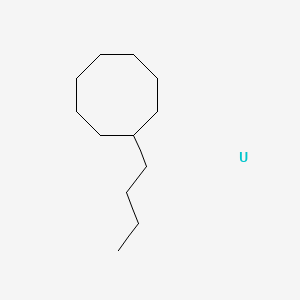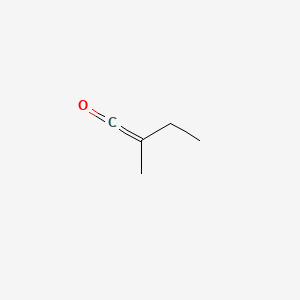
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of an azepane ring, an oxoethyl group, and an ethylsulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate typically involves the reaction of azepane with ethyl chloroformate and sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Azepane is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl azepan-1-yl carbonate.
Step 2: The intermediate is then treated with sulfamic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)ethan-1-amine
- 2-(2-Azepan-1-yl-ethoxy)-phenylamine
- 1-(2-(Azepan-1-yl)ethyl)guanidine sulfate
Uniqueness
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
51068-61-2 |
|---|---|
Molecular Formula |
C10H20N2O4S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
[2-(azepan-1-yl)-2-oxoethyl] N-ethylsulfamate |
InChI |
InChI=1S/C10H20N2O4S/c1-2-11-17(14,15)16-9-10(13)12-7-5-3-4-6-8-12/h11H,2-9H2,1H3 |
InChI Key |
FTCFEVGILCBIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)OCC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







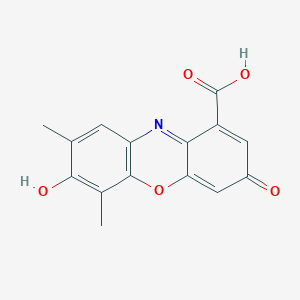
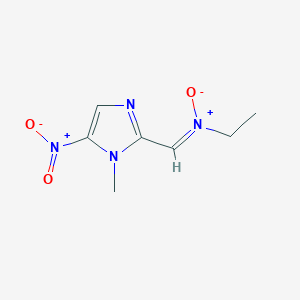
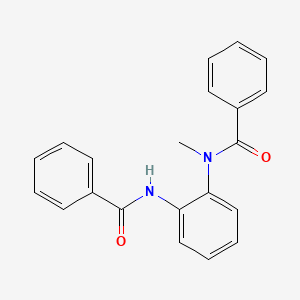
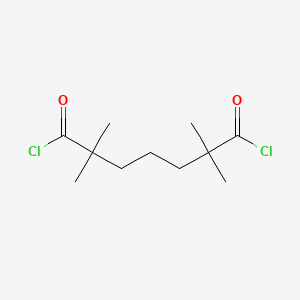
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)


